6-Chloro-3-(4-chlorobenzoyl)chromen-4-one
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Overview
Description
6-Chloro-3-(4-chlorobenzoyl)chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds characterized by a benzene ring fused to a pyrone ring. This particular compound is notable for its dual chlorine substitutions, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-chlorobenzoyl)chromen-4-one typically involves the acylation of a chromenone derivative. One common method involves the reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature for about an hour .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-chlorobenzoyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: Chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a chromenone derivative with additional ketone or carboxylic acid groups, while reduction could produce a dihydrochromenone.
Scientific Research Applications
6-Chloro-3-(4-chlorobenzoyl)chromen-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Industry: It is used in the development of fluorescent materials for biochemical and biological imaging.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-chlorobenzoyl)chromen-4-one involves its interaction with various molecular targets. For instance, it can inhibit enzymes like monoamine oxidase and acetylcholinesterase, which are involved in neurotransmitter regulation. The compound’s anti-inflammatory effects are often attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(2-chlorobenzoyl)chromen-4-one
- 6-Chloro-3-(4-methylbenzoyl)chromen-4-one
- 6-Chloro-3-(4-fluorobenzoyl)chromen-4-one
Uniqueness
What sets 6-Chloro-3-(4-chlorobenzoyl)chromen-4-one apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms at both the 6 and 4 positions can enhance its electron-withdrawing effects, making it more reactive in certain chemical reactions and potentially more potent in biological assays .
Properties
IUPAC Name |
6-chloro-3-(4-chlorobenzoyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2O3/c17-10-3-1-9(2-4-10)15(19)13-8-21-14-6-5-11(18)7-12(14)16(13)20/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWNHXHMOZUNSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=COC3=C(C2=O)C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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